4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Stereochemistry Pim kinase Structure-activity relationship

Sourcing stereochemically-validated Pim kinase probes with batch-to-batch reproducibility is a persistent bottleneck in oncology SAR campaigns. This compound eliminates that risk: (i) Absolute (1r,4r) cyclohexyl stereochemistry ensures consistent spatial orientation of the pyridyloxy pharmacophore, avoiding potency shifts seen with racemic or (1s,4s) material. (ii) The single 4-methyl thiazole substitution provides a clean baseline for systematic C-2 derivatization. (iii) Thiazole-5-carboxamide regiochemistry distinguishes Pim1/Pim2/Pim3 selectivity fingerprints from thiazole-4-carboxamide analogs. Supplied with full analytical certification for immediate preclinical deployment.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 2034578-83-9
Cat. No. B2681716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide
CAS2034578-83-9
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C16H19N3O2S/c1-11-15(22-10-18-11)16(20)19-12-5-7-13(8-6-12)21-14-4-2-3-9-17-14/h2-4,9-10,12-13H,5-8H2,1H3,(H,19,20)
InChIKeyCARUKFZSFIZWPK-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Research Classification


4-Methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034578-83-9) is a stereochemically defined small molecule featuring a thiazole-5-carboxamide core linked via a (1r,4r)-cyclohexyl bridge to a pyridin-2-yloxy group . The compound belongs to the Incyte Corporation intellectual property estate encompassing thiazolecarboxamides and pyridinecarboxamide derivatives described as inhibitors of Pim kinases (Pim1, Pim2, Pim3) with utility in oncology research . Its molecular formula is C₁₆H₁₉N₃O₂S (MW 317.41) and it is commercially available from Life Chemicals (catalog F6483-0339) at purities suitable for preclinical screening .

Chemotype Stereochemically defined (1r,4r) Pim kinase inhibitor
Scaffold Mono-methyl thiazole-5-carboxamide
Grade Research-grade purity for preclinical oncology studies

Generic Substitution Limitations


Within the thiazole-carboxamide Pim kinase inhibitor chemical space, three structural features of this compound drive target engagement and selectivity: (i) the absolute (1r,4r) stereochemistry of the cyclohexyl linker, which determines the spatial orientation of the pyridyloxy pharmacophore; (ii) the single methyl group at the 4-position of the thiazole ring, contrasting with the 2,4-dimethyl analog; and (iii) the thiazole-5-carboxamide (vs. thiazole-4-carboxamide) regiochemistry . The Incyte patent family explicitly teaches that minor alterations to substitution patterns on the thiazole core or changes to the cyclohexyl stereochemistry produce substantial shifts in Pim1/Pim2/Pim3 inhibitory potency and isoform selectivity profiles . Consequently, generic substitution with a positional isomer, des-methyl analog, or stereochemically undefined variant risks loss of the intended pharmacological profile.

Stereochemical mismatch
Racemic or (1s,4s) variants may show diminished Pim kinase inhibition, altering isoform selectivity outcomes.
Substitution pattern divergence
2,4-Dimethyl analog introduces additional steric bulk, shifting Pim isoform selectivity and physicochemical profile.
Regiochemical isomer risk
Thiazole-4-carboxamide regioisomer alters pharmacophore geometry, potentially invalidating binding-site assumptions.

Differentiation vs. Closest Analogs


Stereochemical Configuration Comparison

The target compound carries the defined (1r,4r) stereochemistry at the cyclohexyl ring, as confirmed by the InChI key CARUKFZSFIZWPK-JOCQHMNTSA-N . In the Incyte Pim kinase inhibitor patent series, the (1r,4r) configuration is consistently associated with potent Pim kinase inhibition, whereas stereochemical scrambling or inversion leads to diminished activity . While specific IC₅₀ values for this exact compound are not publicly disclosed, the patent SAR tables demonstrate for closely related thiazolecarboxamides that the (1r,4r) diastereomer exhibits measurable Pim1/Pim2 inhibition, whereas the corresponding cis or racemic mixtures show substantially reduced or absent activity at equivalent concentrations .

Stereochemistry
Class-level inference
(1r,4r) vs. racemic/cis
Stereochemical purity is required for consistent Pim kinase inhibition.
Patent SAR: racemic mixtures show reduced activity.
Stereochemistry Pim kinase Structure-activity relationship

Methyl Substitution Pattern: 4-Methyl vs. 2,4-Dimethyl

The target compound features a single methyl group at the 4-position of the thiazole ring (C-4 methyl), distinguishing it from the 2,4-dimethyl analog (2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide), which carries an additional methyl at C-2 . Within the Incyte patent family, the presence or absence of the C-2 methyl substituent on the thiazole core is a documented determinant of Pim isoform selectivity: certain monosubstituted thiazolecarboxamides exhibit differential Pim1 vs. Pim2 vs. Pim3 potency profiles compared to their 2,4-disubstituted counterparts . The molecular weight difference (317.41 vs. 331.43 Da for the dimethyl analog) further affects physicochemical properties including lipophilicity and solubility .

Methyl MW shift
Cross-study comparable
14.02 Da
Additional methyl alters steric/electronic profile; isoform selectivity may differ.
Patent SAR: monomethyl vs. dimethyl substitution.
Substitution pattern Thiazole SAR Pim kinase selectivity

Carboxamide Regiochemistry: 5- vs. 4-Carboxamide

The carboxamide group is attached at the 5-position of the thiazole ring in the target compound, whereas a related analog, 2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide, carries the carboxamide at the 4-position and the methyl at the 2-position . This positional isomerism alters the vector of the amide bond relative to the thiazole ring and the cyclohexyl-pyridyloxy scaffold, which directly impacts the three-dimensional pharmacophore geometry recognized by the Pim kinase ATP-binding pocket . The Incyte patent SAR data confirm that thiazole-5-carboxamide and thiazole-4-carboxamide regioisomers within the same chemical series exhibit non-equivalent Pim kinase inhibition profiles .

Carboxamide regiochemistry
Class-level inference
C-5 vs. C-4 attachment
Regioisomer shift changes pharmacophore geometry; kinase inhibition profiles may not be equivalent.
Patent SAR: 5-carboxamide and 4-carboxamide divergent.
Regiochemistry Thiazole carboxamide Isomeric differentiation

Certified Purity & Stereochemical Integrity

The compound is commercially supplied by Life Chemicals (catalog F6483-0339) with defined pricing and quantity options (3 mg at $63, 5 mg at $69, 30 mg pricing available on request) . Vendor-supplied material typically includes lot-specific purity certification (commonly ≥95% as cited by multiple listing platforms for this compound class), which is essential given the stereochemical sensitivity of Pim kinase SAR . Procurement from non-certified or unverified sources introduces the risk of stereochemical erosion, residual synthetic intermediates, or incorrect regioisomer content that would confound biological assay interpretation.

Purity & stereo ID
Supporting evidence
≥95%, (1r,4r) traceable
Lot-certified purity and stereochemical identity support reproducible SAR studies.
Life Chemicals catalog F6483-0339; lot-specific COA.
Purity Stereochemical integrity Quality control

Research Application Scenarios


Pim Kinase Lead Optimization & SAR Expansion

This compound serves as a key monosubstituted thiazole-5-carboxamide scaffold for systematic SAR exploration of Pim kinase inhibition. Its defined (1r,4r) stereochemistry and single 4-methyl substitution provide a baseline for evaluating the impact of additional substituents at C-2 of the thiazole ring or modifications to the pyridyloxy group on Pim1/Pim2/Pim3 potency and isoform selectivity . The Incyte patent family establishes the broader SAR framework within which this compound sits, making it a rational starting point for medicinal chemistry campaigns targeting hematological malignancies or solid tumors with documented Pim kinase overexpression .

Stereochemical Probe for Binding Mode Studies

The (1r,4r) stereochemistry of this compound makes it suitable as a stereochemical probe in co-crystallography or molecular docking studies aimed at understanding the binding mode of thiazolecarboxamide inhibitors to the Pim kinase ATP-binding site . Comparison of binding poses between this (1r,4r) stereoisomer and the corresponding (1s,4s) or racemic material can elucidate the stereochemical determinants of ligand recognition, guiding the design of next-generation Pim inhibitors with improved selectivity profiles .

Comparator for Selectivity Panel Screening

Given the structural differentiation from both the 2,4-dimethyl analog and the thiazole-4-carboxamide regioisomer, this compound is well-suited as a reference standard in kinase selectivity panels. Its unique substitution pattern and regiochemistry allow researchers to benchmark the selectivity fingerprints of novel Pim inhibitors against a mono-methyl thiazole-5-carboxamide chemotype, distinguishing on-target Pim effects from scaffold-dependent off-target liabilities .

Application
Selection Property
Validation Focus
Pim kinase SAR expansion
Stereochemically defined mono-methyl thiazole-5-carboxamide scaffold
Pim1/Pim2/Pim3 inhibition profiling vs. Incyte patent SAR reference
Stereochemical binding probe
(1r,4r) diastereomer with traceable stereochemical identity
Co-crystallography or docking pose reproducibility
Kinase selectivity comparator
Unique substitution pattern distinct from dimethyl and 4-carboxamide analogs
Selectivity fingerprint benchmarking against reference inhibitors
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